![molecular formula C15H12O4 B3030205 DihydroDaidzein CAS No. 879559-75-8](/img/structure/B3030205.png)
DihydroDaidzein
概要
説明
Dihydrodaidzein (DHD) is a metabolite derived from the isoflavone daidzein, which is commonly found in soy products. It is an intermediate compound in the biosynthesis of equol, a molecule with potential health benefits, including acting as a phytoestrogen. The conversion of daidzein to DHD is facilitated by various bacterial strains present in the gut microflora or in other environments such as the bovine rumen .
Synthesis Analysis
The synthesis of DHD has been explored through microbial transformation. Lactococcus sp. strain 20-92 has been shown to possess a novel this compound racemase essential for the biosynthesis of equol from daidzein . Similarly, a newly isolated anaerobic human intestinal bacterium, Julong 732, can convert this compound to S-equol under anaerobic conditions . Another study reported the heterologous expression of the daidzein reductase gene in lactic acid bacteria and Bifidobacterium strains, leading to high production of DHD . Additionally, a bovine rumen anaerobic bacterium, Niu-O16, was found to convert daidzein to DHD .
Molecular Structure Analysis
The molecular structure of DHD is characterized by its isoflavanone backbone, which includes a B-ring that can undergo tautomerization. This structural feature is responsible for the production of stereoisomeric metabolites . The stereochemistry of DHD and its conversion to other metabolites, such as equol, is a critical aspect of its biological activity .
Chemical Reactions Analysis
DHD is involved in several chemical reactions as part of its metabolic pathway. The conversion of DHD to equol involves a series of enzymatic steps, including racemization and reduction . The stereospecific biotransformation of DHD into (3S)-equol by Eggerthella strain Julong 732 involves an inversion of stereochemistry at C-3 during the reduction process . The synthesis of novel mammalian metabolites of daidzein also includes the formation of DHD .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHD are influenced by its molecular structure. The presence of hydroxyl groups contributes to its solubility and reactivity. The stereochemistry of DHD is crucial for its biological activity, as seen in the specific biotransformation into S-equol by certain bacterial strains . The ability of DHD to undergo tautomerization affects the production of stereoisomeric metabolites .
科学的研究の応用
Cardiovascular Health
Dihydrodaidzein, as a metabolite of the isoflavone daidzein, shows potential for cardiovascular health. A study by Chin-Dusting et al. (2001) demonstrated that this compound significantly antagonized contractile responses to noradrenaline in rat aortic rings, suggesting vasodilatory effects. This could implicate its role in cardioprotection, as it also showed potential in protecting against endothelial damage caused by oxidized low-density lipoprotein.
Enzyme Inhibition
This compound has been studied for its role in inhibiting enzymes. Soidinsalo & Wähälä (2004) synthesized di-O-sulfates of this compound and other phytoestrogens, known or potential inhibitors of steroid sulfatase enzymes. These enzymes are important in the metabolism of steroids and may have implications in various health conditions.
Microbial Metabolism
The metabolism of daidzein to this compound by intestinal bacteria has significant implications. Peirotén et al. (2020) explored the expression of daidzein reductase in lactic acid bacteria and Bifidobacterium, leading to high production of this compound. This has potential applications in developing fermented soy beverages enriched in this compound, facilitating the production of beneficial metabolites like equol in the gut.
Antioxidant and Anti-inflammatory Properties
Shen et al. (2006) investigated the anti-atherogenic and restenotic effect of this compound in a mouse model. Their findings suggest that this compound can significantly inhibit neointimal proliferation, a key element in atherosclerosis and arterial restenosis. This indicates its potential as an anti-inflammatory agent.
Bioconversion and Biotransformation
Tsen et al. (2016) studied the effects of daidzein, this compound, and equol on various biological activities. They found that these compounds differ in their abilities to inhibit enzymes like 5-lipoxygenase and myeloperoxidase, as well as in free-radical scavenging, highlighting the importance of metabolic transformation in the biological activities of daidzein.
作用機序
Target of Action
DihydroDaidzein (DHD) is an active metabolite of daidzein . It primarily targets estrogen receptors, exhibiting estrogenic activity . The compound’s primary targets are therefore the estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
DHD interacts with its targets, the estrogen receptors, by binding to them . This binding stimulates the estrogen receptor-dependent growth of cells, such as breast cancer MCF-7 cells, at micromolar concentrations . The interaction with its targets results in changes at the cellular level, influencing cell growth and proliferation.
Biochemical Pathways
DHD is primarily derived from the principal constituents of soy isoflavones (SIF)—daidzein (DAI), through hydrogenation in metabolism . The intestinal microbiota plays a pivotal role in the biotransformation of DAI, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in DAI conversion .
Pharmacokinetics
The pharmacokinetic properties of DHD are closely related to those of its precursor, daidzein
Result of Action
The action of DHD results in various molecular and cellular effects. It has been found to have vasodilatory action on rat isolated aortic rings . Furthermore, it stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .
Action Environment
The action, efficacy, and stability of DHD can be influenced by various environmental factors. For instance, the metabolism of daidzein to DHD is significantly influenced by the presence and composition of intestinal bacteria . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dihydrodaidzein formed in the body?
A1: this compound is formed through the reduction of the isoflavone daidzein by specific bacteria residing in the human gut. [, , ]
Q2: Is this compound absorbed differently than daidzein?
A2: Research suggests that DHD, along with its analog dihydrogenistein, is absorbed more readily than their parent isoflavones, daidzein and genistein, respectively. This enhanced permeability might be attributed to their limited efflux transport and reduced glucuronidation/sulfation during intestinal transit. []
Q3: What evidence suggests that the small intestine plays a role in this compound metabolism?
A3: Studies using ileostomy subjects revealed the presence of DHD in their urine, albeit in lower amounts than in control subjects with intact gastrointestinal tracts. This finding suggests that while the small intestine contributes to DHD production, the large intestine plays a more significant role. []
Q4: Are there individual differences in the ability to produce this compound?
A5: Yes, similar to equol production, there are interindividual differences in the ability to produce DHD. In vitro fecal incubation studies revealed that not all individuals classified as equol non-producers could produce DHD, highlighting the variability in gut microbial composition and activity. [, ]
Q5: What are the potential health benefits associated with this compound?
A6: In vitro and in vivo studies suggest that DHD possesses anti-osteoporotic effects. In a mouse model of osteoporosis, DHD increased bone mineral density, potentially by upregulating bone morphogenic protein 2 (BMP2) and its downstream target osteopontin. Furthermore, DHD inhibited osteoclastogenesis in RAW264.7 cells by suppressing NF-κB activation and MAPK phosphorylation. []
Q6: Does this compound interact with estrogen receptors?
A7: While DHD itself is not a strong estrogen receptor agonist, it serves as a precursor to equol, a potent estrogen receptor beta (ERβ) ligand. [, ]
Q7: Does this compound affect adipogenesis?
A8: Yes, one study identified the S-enantiomer of DHD as a potential ERβ ligand exhibiting anti-adipogenic activity. In 3T3-L1 cells, S-dihydrodaidzein inhibited adipocyte differentiation, reduced lipid accumulation, and downregulated the expression of adipogenic markers PPARγ and C/EBPα. []
Q8: Does this compound have antioxidant activity?
A9: While DHD may possess some inherent antioxidant properties, its potential to be further metabolized into equol, a known antioxidant, is a significant aspect of its biological activity. [, ]
Q9: Which bacteria are known to produce this compound?
A10: Several bacterial species isolated from the human and animal gut have been shown to produce DHD, including Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, Asaccharobacter celatus, Lactococcus sp. strain 20-92, and Clostridium-like bacterium strain TM-40. [, , , , , , , , , , ]
Q10: What enzymes are involved in the conversion of daidzein to this compound?
A11: The key enzyme responsible for this conversion is daidzein reductase (DZNR), which catalyzes the reduction of daidzein to DHD. [, ]
Q11: Can the production of this compound be enhanced?
A12: Studies have shown that the addition of specific nutrients, such as butyric acid and arginine, to bacterial cultures can enhance the conversion of daidzein to DHD. [] Additionally, genetic engineering approaches, such as cloning and heterologous expression of equol biosynthesis genes (including those involved in DHD production) in suitable hosts like Escherichia coli, are being explored for enhanced DHD and equol production. []
Q12: What analytical techniques are used to measure this compound levels?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detection, is commonly used for DHD quantification in biological samples like serum, urine, and fecal matter. [, , , , ]
Q13: Are there methods to detect and quantify the bacteria responsible for this compound production?
A14: Yes, quantitative PCR (qPCR) methods targeting specific genes involved in equol biosynthesis, such as this compound reductase (ddr) and tetrahydrodaidzein reductase (tdr), have been developed and used to detect and quantify equol-producing bacteria, including those capable of DHD production, in fecal samples. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。